2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a quinoline-derived small molecule characterized by:
- A chloro substituent at position 6, influencing electronic properties and steric bulk.
- An N-(3-methylphenyl)acetamide side chain at position 1, which modulates lipophilicity and target selectivity.
Its crystallographic and electronic properties are often analyzed using programs like SHELX for structural refinement .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-5-7-18(12-16)26-23(28)15-27-14-22(32(30,31)19-8-3-2-4-9-19)24(29)20-13-17(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITYYVPCDVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with 3-methylphenylamine and acetic anhydride to form the desired acetamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The 6-position substituent on the quinoline ring significantly impacts physicochemical and biological properties:
Key Insight : Chloro and fluoro substituents enhance metabolic stability compared to ethyl, which may prioritize bioavailability in drug design.
Modifications to the Sulfonyl Group
The benzenesulfonyl group at position 3 can be replaced with substituted aryl sulfonyl moieties:
Key Insight : 4-Chlorobenzenesulfonyl derivatives may improve binding to charged or polar receptor pockets due to stronger electron-withdrawing effects .
Acetamide Side Chain Modifications
The arylacetamide group at position 1 influences solubility and steric interactions:
Key Insight : The 3-methylphenyl group in the target compound offers a balance between solubility and metabolic stability, whereas 4-chlorophenyl or 3-methoxyphenyl groups prioritize target engagement or solubility, respectively.
Crystallographic and Structural Insights
- Bond Length Variations: Analogous acetamide derivatives (e.g., N-(4-bromophenyl)acetamide) exhibit minor differences in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds), influencing conformational stability .
- Software Utilization : Structural data for these compounds are often refined using SHELXL , which is critical for resolving high-resolution crystallographic details .
Research Findings and Implications
- Drug Design Priorities :
- Chloro at position 6 optimizes metabolic stability.
- Benzenesulfonyl at position 3 balances electronic effects.
- N-(3-methylphenyl)acetamide minimizes metabolic degradation compared to halogenated or methoxylated analogs.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative of quinoline, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a quinoline core with a benzenesulfonyl group and an acetamide moiety. This configuration is significant for its biological activity, as the quinoline structure is often associated with antimicrobial, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H21ClN2O4S |
| Molecular Weight | 474.96 g/mol |
| CAS Number | 866725-60-2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this quinoline derivative exhibit significant antimicrobial properties. For instance, a related benzenesulfonamide was shown to have effective minimum inhibitory concentrations (MIC) against various bacterial strains such as E. coli and S. aureus . The presence of the benzenesulfonyl group enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various in vivo models. In a study involving carrageenan-induced paw edema in rats, compounds structurally related to this one showed remarkable inhibition rates (up to 94%) at specific dosages . This suggests that the compound may inhibit pro-inflammatory cytokines or other mediators involved in the inflammatory response.
Anticancer Properties
The quinoline scaffold is well-known for its anticancer properties. Compounds derived from this structure have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic factors . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of new benzenesulfonamides revealed promising results for compounds similar to our target compound. The study highlighted their potential as anti-inflammatory and antimicrobial agents, with several derivatives showing significant activity against both gram-positive and gram-negative bacteria .
Another research effort investigated the cytotoxic effects of related quinoline derivatives on glioma cells. These studies indicated that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
